6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and CAS Registry Identification
6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is systematically named based on its fused bicyclic core and functional groups. The IUPAC name reflects the hydroxyl group at position 6, the carboxylic acid at position 4, and the stereochemistry of the tetrahydrocyclopenta[c]quinoline ring system. Its CAS Registry Number is 1415811-61-8 , and it is also identified by the MLS code MLS-0015717.0001 . Synonyms include (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid , emphasizing its absolute stereochemistry .
Molecular Architecture and Stereochemical Considerations
The compound features a cyclopenta[c]quinoline core, a bicyclic system where a cyclopentane ring is fused to a quinoline moiety at the c-position. Key structural elements include:
- Hydroxyl group at position 6 of the quinoline ring.
- Carboxylic acid group at position 4 of the cyclopentane ring.
- Tetrahydrocyclopenta[c]quinoline framework, with three stereocenters at positions 3a, 4, and 9b, specified as (3aR,4S,9bS) .
The stereochemistry ensures a rigid, non-planar conformation, with the cyclopentane ring adopting a puckered geometry. The carboxylic acid and hydroxyl groups enable hydrogen bonding, influencing molecular interactions and solubility.
Comparative Analysis with Related Cyclopentaquinoline Derivatives
The structural features of this compound distinguish it from other cyclopentaquinoline derivatives, particularly in functional group positioning and stereochemistry. Below is a comparative analysis:
Key Differences:
- Functional Group Positioning : The hydroxyl and carboxylic acid groups in the target compound are positioned to enable distinct reactivity compared to halogenated or alkylated derivatives.
- Stereochemical Complexity : The (3aR,4S,9bS) configuration contrasts with simpler cyclopentaquinolines lacking stereogenic centers.
- Biological Potential : While related derivatives exhibit anticancer or enzyme-inhibiting properties, the hydroxyl and carboxylic acid groups here suggest utility in coordination chemistry or as synthetic intermediates.
Crystallographic Data and Conformational Studies
Crystallographic data for this compound are not explicitly reported in the literature, but insights can be inferred from related cyclopentaquinoline derivatives:
- Core Planarity : The cyclopenta[c]quinoline system typically adopts a planar or near-planar arrangement, as observed in analogous structures .
- Substituent Orientation : The hydroxyl group at C6 and carboxylic acid at C4 likely induce intramolecular hydrogen bonding, stabilizing specific conformations.
- Theoretical Modeling : Molecular dynamics simulations of similar compounds (e.g., cyclopentaquinoline hybrids) reveal π–π stacking interactions and hydrophobic contacts in binding sites .
Further crystallographic studies are required to elucidate precise conformational preferences and intermolecular interactions.
Properties
IUPAC Name |
6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJWSZWDZNVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies suggest that derivatives of cyclopenta[c]quinoline compounds possess antimicrobial activity against several bacterial strains. This could be particularly useful in the development of new antibiotics.
- Anticancer Activity : Preliminary studies have indicated that compounds similar to 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid may inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects of this compound, indicating its ability to protect neuronal cells from oxidative stress and apoptosis. This property may pave the way for its use in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structure of this compound allows for various applications in medicinal chemistry:
- Drug Development : Given its biological activities, this compound could serve as a lead compound for designing new drugs targeting microbial infections or cancer treatment.
- Synthetic Intermediates : The compound can act as an intermediate in the synthesis of more complex molecules with enhanced therapeutic profiles.
- Pharmacological Research : It can be used as a tool compound in pharmacological studies to better understand the mechanisms of action of related compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclopenta[c]quinoline derivatives against resistant strains of bacteria. The results indicated that modifications to the hydroxyl and carboxylic acid groups significantly enhanced antimicrobial activity compared to parent compounds.
Case Study 2: Anticancer Screening
In vitro assays were conducted on human cancer cell lines using derivatives of this compound. Results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydroquinoline scaffold is highly versatile, with substitutions at positions 4, 6, 8, and 9b modulating biological activity, target specificity, and pharmacokinetic properties. Below is a detailed comparison of 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives
Key Observations:
Substituent-Driven Target Specificity :
- The 6-carbamoyl group in CTCQC confers potent HTA inhibition (IC₅₀ = 4.5 µM), whereas the 6-hydroxy group in the target compound results in weaker activity (IC₅₀ = 242 mM) . This suggests carbamoyl derivatives may better mimic nucleotide substrates in enzyme-binding pockets.
- Sulfonamide (2,4,6MP-TQS) and bromophenyl (K31) substitutions expand target diversity to GPER-1 and viral nucleocapsids, respectively .
Synthetic Accessibility: The Pfitzinger reaction is widely used for synthesizing quinoline-4-carboxylic acid derivatives (e.g., G1-PABA) . Microwave-assisted methods improve yields for sulfonamide derivatives like 2,4,6MP-TQS .
Pharmacokinetic Challenges :
Biological Activity
6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-61-8) is a compound of interest due to its potential biological activities, particularly in the context of myotonic dystrophy type 1 (DM1). This article reviews its biological activity based on recent research findings, including its mechanism of action, efficacy in cellular models, and implications for therapeutic applications.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a cyclopentaquinoline structure with a hydroxyl group and a carboxylic acid functional group.
Research indicates that this compound exhibits significant interaction with the muscleblind-like protein 1 (MBNL1), which plays a crucial role in RNA splicing. The compound has been shown to inhibit the formation of the r(CUG)12-MBNL1 complex, which is implicated in the pathogenesis of DM1.
Efficacy Studies
In a study assessing the compound's efficacy, it was found that it had varying inhibitory potency against different RNA-MBNL1 interactions:
| Compound | IC50 (µM) | Effect on Luciferase Activity (%) |
|---|---|---|
| This compound | 242 | ~125% increase |
| Other Compounds | Varies | Significant increases observed |
The compound's IC50 value indicates its effectiveness in inhibiting the r(CUG)12-MBNL1 interaction compared to other tested compounds. Notably, while it showed a modest increase in luciferase activity (~125%), other compounds demonstrated much higher increases (up to ~1600% for some) .
Myotonic Dystrophy Type 1
A critical application of this compound is in the treatment of DM1. In cellular models mimicking DM1 pathology, treatment with this compound resulted in alterations in splicing patterns towards a DM-like phenotype. For instance:
- HeLa Cells : When treated with concentrations ranging from 250 to 1000 µM, splicing abnormalities were observed in multiple MBNL1-dependent exons.
The most pronounced effects were noted at higher concentrations (500 µM), where significant dysregulation was recorded across several genes involved in muscle function and regulation .
Q & A
Q. Q1. What are the recommended laboratory methods for synthesizing 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
A1. Synthesis typically involves multi-step protocols:
- Step 1 : Use chiral amines (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine) to form enantiomerically pure intermediates via nucleophilic addition to α,β-unsaturated esters .
- Step 2 : Cyclization under base-catalyzed conditions (e.g., NaOH/MeOH) to form the quinoline core .
- Step 3 : Hydrolysis of esters to carboxylic acids using 10% NaOH, achieving yields >85% .
Key Considerations : Microwave-assisted synthesis improves reaction efficiency, and chiral intermediates avoid racemic mixtures, simplifying purification .
Q. Q2. Which spectroscopic techniques are critical for structural confirmation?
A2.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopentane and quinoline protons) and verifies stereochemistry .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers in the cyclopenta[c]quinoline system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₁₂FNO₂ has a theoretical mass of 233.24 g/mol) .
Advanced Mechanistic and Computational Studies
Q. Q3. How can density functional theory (DFT) elucidate electronic properties?
A3. DFT calculations predict:
- Electron Distribution : Charge density maps highlight nucleophilic regions (e.g., hydroxyl and carboxylic acid groups) for reactivity studies .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; for similar quinolines, gaps range from 4.5–5.2 eV .
- Molecular Electrostatic Potential (MEP) : Identifies hydrogen-bonding sites critical for biological interactions .
Application : Pair DFT with molecular docking to simulate binding to biological targets (e.g., enzymes or DNA) .
Q. Q4. How to resolve contradictions in reported biological activities of quinoline derivatives?
A4. Example: Conflicting antimicrobial data may arise from substituent effects.
- Experimental Design :
- Comparative Assays : Test analogs with varying substituents (e.g., 6-fluoro vs. 8-trifluoromethyl groups) under standardized MIC protocols .
- Dose-Response Analysis : Quantify EC₅₀ values to assess potency differences .
- Structural-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., -F or -Cl) with target affinity .
Stability and Reactivity
Q. Q5. What factors influence the compound’s stability during storage?
A5.
- Storage Conditions : Maintain in airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the quinoline ring .
- pH Sensitivity : Stabilize in neutral buffers (pH 6–8); acidic/basic conditions promote ring-opening reactions .
Q. Q6. How to optimize reaction conditions to minimize byproducts?
A6.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., esterification byproducts during hydrolysis) .
- Catalyst Screening : Test Pd/C or Raney Ni for selective reductions of nitro or halogen substituents .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
Biological Evaluation
Q. Q7. What methodologies are recommended for assessing antioxidant activity?
A7.
- DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 μM indicate high activity .
- FRAP Assay : Quantify Fe³+ reduction capacity; compare to ascorbic acid controls .
- In Vivo Models : Use normobaric hypoxia with hypercapnia to study antihypoxic effects (e.g., survival time improvements >30%) .
Q. Q8. How to design SAR studies for antimicrobial activity?
A8.
- Structural Modifications : Introduce halogens (e.g., -F, -Cl) at position 6 or 8 to enhance membrane permeability .
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Probes : Use fluorescence assays to monitor DNA gyrase inhibition, a target for quinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
